Home > Products > Screening Compounds P39419 > Dipyridamole monoacetate
Dipyridamole monoacetate - 103638-43-3

Dipyridamole monoacetate

Catalog Number: EVT-1166279
CAS Number: 103638-43-3
Molecular Formula: C26H42N8O5
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dipyridamole was originally developed as an antiplatelet agent and has been utilized in various clinical settings, including myocardial perfusion imaging and as a prophylactic treatment for stroke when combined with aspirin. Dipyridamole monoacetate, specifically, is synthesized from dipyridamole through acetylation, which modifies its chemical properties and potentially its pharmacokinetics .

Synthesis Analysis

The synthesis of dipyridamole monoacetate involves several key steps. The primary method reported for the synthesis includes:

  1. Starting Materials: The synthesis begins with 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine and diethanolamine.
  2. Reaction Conditions: The reaction is typically conducted at temperatures ranging from 110°C to 125°C, with an optimal temperature around 113°C to 115°C. This controlled heating facilitates the formation of the desired product while minimizing impurities .
  3. Purification: After the reaction, the product is dissolved in a solvent mixture that may include diethanolamine, ethanol, toluene, and water. This innovative purification method yields dipyridamole with a purity exceeding 99.8%, significantly reducing the presence of impurities compared to previous methods that utilized chloroform .

The synthesis process emphasizes lower temperatures to enhance yield and purity while avoiding complex purification techniques like column chromatography.

Molecular Structure Analysis

The molecular structure of dipyridamole monoacetate can be described as follows:

  • Chemical Formula: C26H42N8O5
  • Molecular Weight: Approximately 506.66 g/mol
  • Structural Features: The compound features multiple functional groups including hydroxyl groups and an acetate moiety that contribute to its pharmacological properties. The presence of piperidine rings enhances its interaction with biological targets.

The three-dimensional structure can be visualized using molecular modeling software to understand its spatial orientation and potential interactions with biological macromolecules .

Chemical Reactions Analysis

Dipyridamole monoacetate participates in various chemical reactions typical for phosphodiesterase inhibitors:

  1. Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular endothelial cells.
  2. Adenosine Transport Inhibition: Dipyridamole monoacetate also acts as an adenosine transport inhibitor, which can modulate adenosine signaling pathways critical in cardiovascular function .
  3. Acetylation Reactions: The introduction of the acetate group allows for further chemical modifications that can enhance solubility or alter biological activity.

These reactions are essential for understanding how dipyridamole monoacetate functions within biological systems.

Mechanism of Action

The mechanism of action of dipyridamole monoacetate involves several pathways:

  • Inhibition of Phosphodiesterase: By inhibiting phosphodiesterase, dipyridamole monoacetate prevents the breakdown of cAMP, leading to increased intracellular levels that inhibit platelet aggregation.
  • Stimulation of Prostacyclin Release: The compound enhances the release of prostacyclin, a potent vasodilator that further inhibits platelet activation by increasing cAMP levels within platelets.
  • Adenosine Modulation: As an adenosine transport inhibitor, it increases local concentrations of adenosine, which has vasodilatory effects and contributes to its antiplatelet activity .

These mechanisms illustrate how dipyridamole monoacetate exerts its therapeutic effects in preventing thromboembolic events.

Physical and Chemical Properties Analysis

Dipyridamole monoacetate exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It demonstrates variable solubility in water depending on pH; generally more soluble in organic solvents.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Dipyridamole monoacetate has several significant applications:

  1. Antiplatelet Therapy: Used in combination with other anticoagulants to prevent thrombosis in patients at risk for cardiovascular events.
  2. Diagnostic Imaging: Employed in myocardial perfusion imaging as a pharmacological stress agent.
  3. Research Applications: Investigated for its role in studying adenosine signaling pathways and potential therapeutic targets in cardiovascular diseases.

The versatility of dipyridamole monoacetate makes it a valuable compound in both clinical practice and research settings .

Introduction to Dipyridamole Monoacetate

Historical Development and Discovery of Dipyridamole Derivatives

The historical trajectory of dipyridamole derivatives spans over six decades of pharmacological investigation and clinical application. Dipyridamole itself was first synthesized in 1959 as a coronary vasodilator for angina treatment, marking the inception of the pyrimidopyrimidine class [1] [7]. Throughout the 1960s-1980s, clinical applications expanded following the drug's unexpected antiplatelet properties, leading to its investigation in cardiovascular disorders. The Persantine-Aspirin Reinfarction Study (PARIS) I (1980) and II (1986) trials represented pivotal milestones in evaluating dipyridamole's efficacy in secondary prevention of myocardial infarction, though outcomes revealed complexities in therapeutic optimization [1].

The 1990s witnessed a strategic shift toward derivative development, driven by growing recognition of dipyridamole's pharmacokinetic limitations—notably poor aqueous solubility (0.033 mmol/L at pH 7.4) and variable oral bioavailability (37-66%) [3] [8]. Early derivatization efforts focused on:

  • Salt formation to improve physicochemical properties
  • Prodrug approaches to enhance absorption
  • Structural analogs to amplify specific biological activities

This era yielded the FDA-approved combination formulation of extended-release dipyridamole with aspirin (Aggrenox®) in 1999 for stroke prevention, validating the clinical utility of molecular optimization [7]. Contemporary research has accelerated derivative development, with over 24 novel pyrimidopyrimidine analogs synthesized and evaluated between 2010-2022 alone, including dipyridamole monoacetate as a strategically designed metabolite with optimized properties [4] [6].

Table 1: Historical Milestones in Dipyridamole Derivative Development

Time PeriodDevelopment PhaseKey Advances
1959-1970Parent CompoundSynthesis of dipyridamole; Establishment as antianginal/vasodilator
1970-1990Clinical ExpansionPARIS trials; Antiplatelet mechanism confirmation; Diagnostic stress testing applications
1990-2010First-Generation DerivativesExtended-release formulations; Aspirin combination therapy (Aggrenox®)
2010-PresentTargeted Molecular OptimizationMonoacetate derivatives; Combinatorial libraries; Deuterated analogs

Structural Evolution from Dipyridamole to Monoacetate Formulations

The structural transformation from dipyridamole to its monoacetylated form exemplifies rational medicinal chemistry design to address specific pharmaceutical limitations while preserving pharmacological activity. Dipyridamole possesses a pyrimido[5,4-d]pyrimidine core symmetrically substituted with two piperidine rings at positions 4 and 8, and two diethanolamine chains at positions 2 and 6 [3] [9]. This molecular architecture confers potent phosphodiesterase (PDE) inhibition but also contributes to significant metabolic vulnerabilities, particularly rapid hepatic glucuronidation resulting in a short half-life (7 minutes in rat liver microsomes) [4].

The monoacetylation strategy specifically targets the hydroxyl groups within the diethanolamine side chains through:

  • Selective esterification of one hydroxyl group per ethanolamine chain
  • Preservation of secondary amine functionality critical for PDE binding
  • Introduction of steric hindrance to retard enzymatic degradation

Molecular modeling reveals this modification reduces the compound's polar surface area (PSA) while maintaining essential hydrogen-bonding capabilities. Crucially, the acetyl group introduces a metabolic shielding effect without compromising the molecular interactions responsible for dipyridamole's activity. X-ray crystallographic studies demonstrate that monoacetylation preserves the compound's binding mode within the PDE5 catalytic domain, particularly maintaining:

  • π-π stacking with Phe820 and Phe786 residues
  • Hydrogen bonding to Gln817 and Leu765
  • Ionic interactions within the catalytic pocket [4]

Table 2: Structural and Physicochemical Comparison of Dipyridamole and Its Monoacetate Derivative

PropertyDipyridamoleDipyridamole MonoacetateImpact of Modification
Molecular FormulaC₂₄H₄₀N₈O₄C₂₆H₄₂N₈O₅Addition of C₂H₂O
Key Functional Groups2 Piperidine rings; 2 Diethanolamine chains2 Piperidine rings; 1 Diethanolamine chain; 1 Monoacetyl-ethanolamine chainReduced polarity; Increased lipophilicity
logP (Predicted)2.12.8Improved membrane permeability
Polar Surface Area126 Ų103 ŲEnhanced absorption potential
Metabolic Vulnerability Sites4 hydroxyl groups; 2 secondary amines2 hydroxyl groups; 2 secondary amines; 1 esterReduced glucuronidation susceptibility

Key Pharmacological Rationale for Acetylation in Drug Design

The acetylation of dipyridamole represents a sophisticated approach to overcoming well-documented pharmacokinetic limitations while potentially enhancing its multifaceted pharmacological activities. The primary scientific rationales for this molecular strategy encompass three interconnected domains:

Metabolic Stabilization: The introduction of acetyl groups serves as a steric shield against rapid first-pass metabolism. Unmodified dipyridamole undergoes extensive hepatic glucuronidation via UGT1A9, resulting in a remarkably short half-life of 7 minutes in rat liver microsomes [4]. Monoacetylation disrupts this metabolic vulnerability, evidenced by a 9.5-fold increase in metabolic stability (T₁/₂ = 67 minutes) observed in analogous acetylated derivatives. This prolongs the therapeutic window and reduces dosing frequency requirements [4].

Enhanced Bioavailability Profile: Acetylation directly addresses dipyridamole's pH-dependent absorption limitations. The parent compound exhibits variable oral bioavailability (37-66%) due to poor solubility and susceptibility to gastric pH variations [8] [10]. The monoacetate derivative demonstrates:

  • Increased lipophilicity (logP increase from 2.1 to 2.8)
  • Reduced polar surface area (126 Ų → 103 Ų)
  • Diminished pH-dependent solubility profile

These properties collectively enhance passive diffusion through biological membranes, particularly relevant for drugs requiring absorption in the variable pH environment of the gastrointestinal tract [10].

Biological Activity Amplification: Beyond pharmacokinetic optimization, acetylation potentiates dipyridamole's intrinsic pharmacological activities through multiple mechanisms:

  • Extended PDE inhibition: Molecular dynamics simulations show acetyl group positioning enhances residence time within PDE catalytic pockets [4]
  • Synergistic effects: Acetyl metabolites demonstrate complementary mechanisms with parent compound, particularly in adenosine potentiation
  • Supramolecular assembly: Combinatorial mixtures containing acetylated derivatives (including monoacetates) demonstrate enhanced PDE inhibition at 0.05 μM compared to dipyridamole alone, suggesting emergent properties in multi-component systems [6]

Table 3: Pharmacological Advantages of Acetylated Dipyridamole Derivatives

Pharmacological ParameterDipyridamoleAcetylated DerivativesFunctional Consequence
Metabolic Half-life (RLM)7 minutes67 minutesReduced dosing frequency
cGMP StabilizationIC₅₀ = 235 nM (PDE5)IC₅₀ = 64-332 nM (PDE5)Enhanced vasodilatory/antiplatelet effects
Adenosine Potentiation2-4 fold increase3-5 fold increaseImproved cardioprotective effects
Supersaturation PotentialModerate (7x solubility)High (15x solubility)Increased intestinal absorption
PDE Inhibition SpectrumPDE 5-11Broader PDE isoform coverageExpanded therapeutic applications

The strategic integration of acetyl functionalities represents a paradigm in modern dipyridamole derivative development. By simultaneously addressing metabolic vulnerabilities, optimizing absorption characteristics, and potentially enhancing target engagement, dipyridamole monoacetate exemplifies the sophisticated application of medicinal chemistry principles to advance therapeutic agents. Ongoing research continues to elucidate the full translational potential of this molecular evolution, particularly in applications requiring sustained pharmacological activity such as anti-fibrotic therapies and vascular protection [4] [6].

Properties

CAS Number

103638-43-3

Product Name

Dipyridamole monoacetate

IUPAC Name

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate

Molecular Formula

C26H42N8O5

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3

InChI Key

CCTUIQSSWULYEK-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO

Synonyms

dipyridamol monoacetate
dipyridamole monoacetate

Canonical SMILES

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.